Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of intermediate compounds using catalysts such as Cu(I) or Ru(II) in a (3 + 2) cycloaddition reaction . Another approach involves the use of NH₂OH·HCl in refluxing methanolic conditions to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and solvents such as methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- Methyl 5-Phenylisoxazole-3-carboxylate
- 5-Amino-3-methyl-Isoxazole-4-carboxylic acid
Uniqueness
Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various methods, often involving the reaction of isoxazole derivatives with pyridine-based compounds. The structural characteristics of this compound allow it to interact with various biological targets, enhancing its pharmacological profile.
1. Enzyme Inhibition
One of the key biological activities of this compound is its inhibitory effect on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Acetylcholinesterase Inhibition: Studies have shown that this compound exhibits significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 29.46 µM against AChE, indicating a competitive inhibition mechanism .
- Butyrylcholinesterase Inhibition: While the selectivity towards AChE is notable, some derivatives have also shown potential in inhibiting BuChE, which may contribute to their overall efficacy in cognitive enhancement and neuroprotection.
2. Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
3. Immunomodulatory Effects
Recent studies have highlighted the immunosuppressive properties of certain isoxazole derivatives. For example, compounds derived from isoxazole have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in autoimmune disorders . The mechanisms involve modulation of cytokine production and apoptosis pathways, with some compounds enhancing cellular immune responses.
Case Study 1: Neuroprotective Properties
In a recent study focusing on neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death in vitro. The results indicated that this compound could significantly reduce oxidative stress markers and apoptosis in neuronal cell lines, supporting its potential use in treating Alzheimer's disease .
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial efficacy of various derivatives, including this compound. The compound showed promising results against multi-drug resistant strains, highlighting its potential as a lead compound in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
Modification | Effect on Activity |
---|---|
Addition of electron-donating groups | Increased AChE inhibition potency |
Alteration of the pyridine substituent | Enhanced antimicrobial activity |
Variations in the isoxazole ring | Modulation of immunological effects |
Properties
IUPAC Name |
methyl 5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-4-3-5-12-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSPEIWPCGMGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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